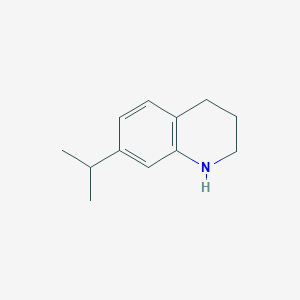

7-Isopropyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

7-propan-2-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)11-6-5-10-4-3-7-13-12(10)8-11/h5-6,8-9,13H,3-4,7H2,1-2H3 |

InChI Key |

DKRSBIXQSAOMTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(CCCN2)C=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design of Isopropyl Tetrahydroquinolines

Conformational Analysis and Stereochemical Influences on Biological Activity

While specific research on the stereochemistry of the 7-isopropyl group in 7-isopropyl-1,2,3,4-tetrahydroquinoline is not extensively detailed in the available literature, general principles of structure-activity relationships (SAR) for substituted tetrahydroquinolines and related scaffolds underscore the importance of substituent placement and orientation. The rigidity of such compounds provides a well-defined spatial orientation for substituents, allowing for precise positioning of functional groups to interact effectively with three-dimensional binding sites acs.org.

The non-aromatic, saturated portion of the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) molecule is not planar and can adopt multiple conformations. High-level quantum chemistry calculations and microwave spectroscopy have been used to analyze the conformational landscape of the parent THQ molecule nih.gov. These studies identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers nih.gov.

Crucially, the energy barrier between these conformers is relatively low, suggesting that the molecule can transition between shapes nih.gov. Under experimental conditions in a molecular beam, less stable conformers can efficiently "relax" into the lowest energy conformation nih.gov. This conformational flexibility is significant for biological activity. The ability of the tetrahydropyridine (B1245486) ring to adopt a specific low-energy, twisted shape dictates the spatial orientation of the isopropyl group and the amine function, which in turn governs how the molecule fits into and interacts with a specific receptor or enzyme active site. The preferred conformation ensures an optimal presentation of key pharmacophoric features to the biological target.

Systematic Variation of Substituents on the Tetrahydroquinoline Core and their Pharmacological Consequences

The biological activity of the tetrahydroquinoline scaffold can be systematically tuned by adding or modifying substituents on the core structure. The electronic properties and functionality of these groups can lead to profound changes in pharmacological outcomes.

The electronic nature of substituents on the aromatic ring of the tetrahydroquinoline core significantly influences biological activity, although the preference for electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is often target-dependent.

Electron-Withdrawing Groups (EWGs): In studies of tetrahydroquinoline derivatives as inhibitors of NF-κB, compounds bearing a strong electron-withdrawing group like trifluoromethyl (-CF3) resulted in outstanding inhibitory effects on LPS-induced NF-κB transcriptional activity nih.gov. This effect was superior to that of analogs with electron-releasing groups like hydroxyl (-OH) nih.gov. Similarly, the presence of -CF3 and chloro (-Cl) groups on phenyl rings attached to the core also led to potent cytotoxicity against various cancer cell lines nih.gov.

Electron-Donating Groups (EDGs): In contrast, for other synthetic pathways and biological targets, EDGs on the aromatic ring are sometimes required for reactions to proceed efficiently, suggesting they can be beneficial for certain activities nih.gov. For some tetrahydroisoquinoline analogs, EDGs were generally preferred at the para position of an attached phenyl ring rsc.org.

This dichotomy indicates that the optimal electronic properties of substituents are highly specific to the molecular target being addressed.

| Substituent Type | Example Group | Observed Pharmacological Consequence | Reference |

|---|---|---|---|

| Strong Electron-Withdrawing | -CF₃ (Trifluoromethyl) | Outstanding inhibitory effect on NF-κB transcriptional activity. | nih.gov |

| Electron-Withdrawing | -Cl (Chloro) | Potent cytotoxicity when present on attached phenyl rings. | nih.gov |

| Electron-Donating | -OH (Hydroxyl) | Less potent for NF-κB inhibition compared to EWGs. | nih.gov |

| Electron-Donating | General EDGs | Can be required for certain synthetic reactions and preferred for some targets. | nih.govrsc.org |

Beyond general electronic effects, the introduction of specific functional groups imparts distinct properties that modulate the pharmacological profile of tetrahydroquinoline derivatives.

Halogens: Halogenated quinoline (B57606) derivatives often exhibit potent antimicrobial properties. For example, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria, superior to the parent compound nih.govresearchgate.net. The position of the halogen is critical; chloro and bromo substituents on attached phenyl rings of pyrazolo[3,4-b]quinolines were found in potent anticancer compounds bowen.edu.ng.

Nitro Group: The nitro group is a strong EWG. The nitration of tetrahydroquinoline and its N-protected derivatives has been studied to produce compounds like 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) researchgate.net. 5-Nitro-8-hydroxyquinoline (Nitroxoline) is an approved drug used for urinary tract infections and has been investigated for other therapeutic uses nih.gov.

Amine and Hydroxyl Groups: These groups can act as hydrogen bond donors and acceptors, which is crucial for receptor interaction. 5-Amino-8-hydroxyquinoline was found to be a more potent antioxidant than the reference compound α-tocopherol nih.govresearchgate.net. Methoxy (B1213986) and hydroxyl substituents on the related tetrahydroisoquinoline scaffold are considered important for the biological activities of aporphine (B1220529) alkaloids, including antidiabetes and antioxidation effects nih.gov.

| Functional Group | Example Compound/Derivative | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Halogen (Bromo) | 7-Bromo-8-hydroxyquinoline | High antigrowth activity against Gram-negative bacteria. | nih.govresearchgate.net |

| Nitro | Nitroxoline (5-Nitro-8-hydroxyquinoline) | Antibacterial activity; used for urinary tract infections. | nih.gov |

| Amine | 5-Amino-8-hydroxyquinoline | Potent antioxidant activity. | nih.govresearchgate.net |

| Hydroxyl/Methoxy | Aporphine Alkaloids (THIQ-related) | Important for antidiabetes and antioxidant activities. | nih.gov |

Rational Design Principles for Modulating Biological Activity

The systematic study of SAR provides a foundation for the rational design of new, more potent, and selective therapeutic agents based on the tetrahydroquinoline scaffold. Modern drug design often employs computational methods to predict and explain the observed biological activities, guiding the synthesis of improved molecules.

A key approach is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models mdpi.com. By analyzing a series of known inhibitors, these models can generate contour maps that visualize the regions around the core scaffold where certain properties are favored or disfavored for enhancing biological activity. For instance, in a study designing novel tetrahydroquinoline-based inhibitors for Lysine-specific demethylase 1 (LSD1), an anticancer target, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models were established mdpi.com.

The contour maps from these models provided clear design principles:

Steric Fields: Indicated regions where bulky, sterically favorable groups would enhance activity.

Electrostatic Fields: Highlighted areas where electropositive or electronegative groups would be beneficial.

Hydrophobic/Hydrophilic Fields: Showed where adding hydrophobic groups (to interact with nonpolar pockets) or hydrophilic groups (to form hydrogen bonds) would improve binding affinity mdpi.com.

Based on these principles, new derivatives were designed in silico with predicted activities higher than the parent compounds. Subsequent molecular dynamics simulations and binding free energy calculations confirmed that the introduction of specific amino and hydrophobic groups led to better performance mdpi.com. This iterative process of SAR analysis, computational modeling, and targeted synthesis represents a powerful strategy for optimizing the therapeutic potential of the this compound scaffold.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics. This approach can lead to improved potency, selectivity, and metabolic stability, or reduced toxicity.

In the context of the this compound scaffold, the isopropyl group at the 7-position is a key lipophilic feature that can be a target for bioisosteric replacement. While direct SAR studies on this specific scaffold are not extensively documented in publicly available literature, general principles of bioisosterism can be applied to hypothesize potential modifications.

A common bioisosteric replacement for an isopropyl group is a cyclopropyl (B3062369) group. beilstein-journals.org This substitution retains a similar carbon count and lipophilicity while introducing conformational rigidity and potentially improved metabolic stability. beilstein-journals.org The cyclopropyl ring's electronic nature can also influence the pKa of nearby functionalities. beilstein-journals.org Another potential bioisostere for the isopropyl group is an oxetanyl group, which can reduce lipophilicity and improve aqueous solubility. beilstein-journals.org

Furthermore, modifications at other positions of the tetrahydroquinoline ring can also be guided by bioisosteric principles. For instance, in a series of 7-substituted tetrahydroisoquinoline (a related scaffold) orexin (B13118510) 1 receptor antagonists, the 7-alkoxy group was varied to probe the impact on potency. nih.gov It was observed that increasing the size of the alkoxy group from methoxy to propoxy increased potency, while further extension to hexyl led to a decrease. nih.gov Additionally, highly electron-withdrawing groups like sulfonates and the trifluoroethyl group (a bioisostere for acetyl or mesylate) at the 7-position also resulted in high potency. nih.gov

The table below illustrates some potential bioisosteric replacements for the isopropyl group at the 7-position of the tetrahydroquinoline ring, based on general medicinal chemistry principles.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Isopropyl | Cyclopropyl | Increased metabolic stability, enhanced rigidity, pKa modulation. beilstein-journals.org |

| Isopropyl | Oxetanyl | Reduced lipophilicity, improved aqueous solubility. beilstein-journals.org |

| Isopropyl | Trifluoromethyl | Electron-withdrawing nature, potential for improved metabolic stability. |

| Isopropyl | Thiophene | Aromatic character, potential for new vector interactions. |

It is important to note that the success of any bioisosteric replacement is highly dependent on the specific biological target and the binding pocket interactions.

Conformational Restriction Approaches in Ligand Design

Conformational restriction is a drug design strategy that aims to improve the potency and selectivity of a ligand by reducing its conformational flexibility. By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a more favorable binding affinity.

For the this compound scaffold, conformational restriction can be applied to both the tetrahydroquinoline ring system and the 7-isopropyl substituent. The tetrahydroquinoline ring itself is not planar and can adopt different conformations. Computational studies on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule have shown the existence of multiple low-energy conformers. researchgate.net The specific conformation required for optimal binding to a biological target is often a key determinant of activity.

One approach to restrict the conformation of the tetrahydroquinoline ring is to introduce additional ring systems, creating a more rigid polycyclic structure. Another strategy involves the introduction of substituents that favor a particular ring pucker. For example, in a study on tetrahydroisoquinoline-based PDE4 inhibitors, the attachment of rigid substituents at the C-3 position was found to favor subtype selectivity. nih.gov

The rotation of the isopropyl group at the 7-position can also be restricted. This could be achieved by incorporating it into a larger ring system or by introducing bulky adjacent substituents that sterically hinder its free rotation. The goal of such modifications would be to orient one of the methyl groups or the methine proton in a specific vector that is optimal for interaction with the target protein.

| Strategy | Example Modification | Potential Outcome |

| Ring Rigidification | Introduction of a bridging atom across the tetrahydroquinoline ring. | Reduced number of accessible ring conformations, potentially locking in the bioactive conformation. |

| Substituent-based Restriction | Addition of a bulky group at the 6- or 8-position. | Hindered rotation of the 7-isopropyl group, presenting a fixed orientation to the target. |

| Incorporation into a Ring | Fusing the isopropyl group with the tetrahydroquinoline ring to form a tricyclic system. | Severely restricted conformational freedom of the isopropyl moiety. |

The successful application of these strategies would require detailed structural information of the target-ligand complex, often obtained through techniques like X-ray crystallography or advanced molecular modeling.

Identification and Mitigation of Pan-Assay Interference Compounds (PAINS) within Tetrahydroquinoline Chemotypes

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screening (HTS) campaigns due to non-specific interactions with assay components rather than specific binding to the intended biological target. acs.orgnih.gov The identification and deprioritization of PAINS are crucial to avoid wasting resources on compounds that are unlikely to be developed into selective drugs.

The tetrahydroquinoline scaffold, particularly in its fused or tricyclic forms, has been identified as a potential PAINS chemotype. acs.orgnih.govnih.gov These compounds have been reported as hits in a wide range of HTS campaigns targeting diverse proteins. acs.org The mechanism of interference for some fused tetrahydroquinolines is thought to be related to their chemical reactivity, especially the presence of an activated alkene that can react with nucleophiles. nih.gov It has been demonstrated that some fused tricyclic tetrahydroquinolines can degrade in solution under standard laboratory conditions. nih.gov

However, it is important to note that the PAINS liability is often associated with specific structural features, and not all compounds containing a particular scaffold are necessarily PAINS. The concerns raised in the literature have primarily focused on tricyclic or fused tetrahydroquinoline systems. acs.orgnih.gov Simple, non-fused tetrahydroquinolines, such as this compound, are not typically flagged as PAINS.

To mitigate the risk of pursuing a PAINS compound, several strategies can be employed:

Substructure Filtering: Computational filters can be used to identify known PAINS substructures in screening libraries.

Assay Orthogonality: Validating hits from a primary screen using a secondary assay with a different detection method can help to eliminate false positives.

Structure-Activity Relationship Analysis: A steep and well-defined SAR is generally indicative of specific binding, whereas a flat SAR with many compounds showing similar, weak activity may suggest non-specific effects.

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) can be used to confirm direct binding to the target protein.

The table below summarizes the key points regarding PAINS in the context of tetrahydroquinoline chemotypes.

| Tetrahydroquinoline Type | PAINS Potential | Key Structural Features of Concern | Mitigation Strategies |

| Fused/Tricyclic Tetrahydroquinolines | High | Presence of reactive functionalities (e.g., activated alkenes), chemical instability. acs.orgnih.govnih.gov | Substructure filtering, assay orthogonality, biophysical validation. |

| Simple/Non-fused Tetrahydroquinolines | Low | Generally lack the specific structural motifs associated with PAINS. | Standard hit validation protocols. |

Advanced Spectroscopic and Analytical Characterization of 7 Isopropyl 1,2,3,4 Tetrahydroquinoline and Derivatives

Structural Elucidation Techniques

Structural elucidation relies on a combination of techniques that provide complementary information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Isopropyl-1,2,3,4-tetrahydroquinoline is expected to show distinct signals corresponding to the aromatic, aliphatic, and isopropyl protons. The chemical shifts (δ) are influenced by the electron density around the protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, and H-8) would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution at the 7-position would influence the splitting patterns of these protons.

Aliphatic Protons: The protons of the tetrahydroquinoline ring system at positions 2, 3, and 4 would resonate in the upfield region. The CH₂ group at C-2, adjacent to the nitrogen, would likely appear around δ 3.3 ppm. The protons at C-3 and C-4 would be expected at approximately δ 1.9 ppm and δ 2.7 ppm, respectively.

Isopropyl Protons: The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl (CH₃) groups.

N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For 1,2,3,4-tetrahydroquinoline (B108954), the approximate chemical shifts have been reported, which can serve as a basis for predicting the spectrum of its 7-isopropyl derivative. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound |

| C-2 | ~47 |

| C-3 | ~27 |

| C-4 | ~22 |

| C-4a | ~129 |

| C-5 | ~127 |

| C-6 | ~121 |

| C-7 | ~145 (substituted) |

| C-8 | ~114 |

| C-8a | ~144 |

| Isopropyl CH | ~33 |

| Isopropyl CH₃ | ~24 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. A common fragmentation pathway for tetrahydroquinolines involves the loss of a hydrogen atom (M-1) or a methyl group (M-15). The presence of the isopropyl group would likely lead to a significant fragment corresponding to the loss of a propyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3300-3500 (moderate, sharp) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1500-1600 |

| C-N | Stretch | 1250-1350 |

| C-H (isopropyl) | Bend | ~1385 and ~1370 |

The NIST Chemistry WebBook provides IR spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline, which shows characteristic absorptions for the N-H, aromatic C-H, and aliphatic C-H stretching vibrations. nist.gov

Advanced Spectroscopic Probes for Electronic Structure and Bonding

To gain deeper insights into the electronic structure and bonding of this compound, more advanced spectroscopic techniques are employed.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. wikipedia.org XAS is further divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: This region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. For this compound, XANES at the nitrogen K-edge could reveal details about the electronic environment of the nitrogen atom, including its hybridization and charge distribution.

EXAFS: The EXAFS region contains information about the local atomic structure around the absorbing atom, including the number, type, and distance of neighboring atoms. By analyzing the EXAFS at the nitrogen K-edge, it would be possible to determine the N-C and N-H bond lengths with high precision.

While specific XAS data for this compound is not available, studies on other nitrogen-containing heterocyclic compounds demonstrate the utility of this technique in probing the electronic structure and bonding of nitrogen atoms in various chemical environments.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound and its derivatives, XPS provides critical insights into the core-level binding energies of its constituent elements, primarily carbon (C), nitrogen (N), and, in functionalized derivatives, other heteroatoms.

Analysis of quinoline (B57606) and its derivatives by XPS reveals distinct peaks corresponding to the C 1s and N 1s core levels. The C 1s spectrum is typically complex and can be deconvoluted into multiple components representing carbon atoms in different chemical environments. For instance, carbon atoms bonded to the electronegative nitrogen atom in the heterocyclic ring exhibit a higher binding energy compared to those in the carbocyclic ring. cnr.it The presence of the isopropyl group in this compound would contribute additional components to the C 1s spectrum at lower binding energies, characteristic of aliphatic carbons.

The N 1s spectrum provides information about the chemical state of the nitrogen atom. In the tetrahydroquinoline ring, the nitrogen is a secondary amine. Its binding energy would be distinct from imines or other nitrogen functionalities that might be present in derivatives or coordination complexes. researchgate.net For example, in a Cu(II)-quinoline complex, the high-resolution N 1s spectrum showed peaks at 399.1 eV (primary amines) and 400.1 eV (imines), demonstrating the technique's ability to distinguish between different nitrogen environments. researchgate.net

XPS is also invaluable for studying the interaction of these molecules with surfaces, such as in catalytic applications or when immobilized on supports like silica. researchgate.net Changes in the binding energies of C 1s and N 1s can indicate charge transfer and the formation of new chemical bonds between the molecule and the substrate.

Table 1: Representative XPS Binding Energies for Elements in Quinoline-based Structures

| Element/Core Level | Binding Energy (eV) Range | Chemical Environment |

|---|---|---|

| C 1s | 284.5 - 285.5 | Aromatic/Aliphatic C-C, C-H |

| C 1s | 285.8 - 286.8 | C-N bonds in the heterocyclic ring |

Note: The exact binding energies can vary depending on the specific derivative, substrate, and instrument calibration.

Microscopic and Morphological Characterization

Electron Microscopy (TEM, SEM, STEM) for Microstructure and Atomic-Scale Analysis

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials containing this compound, particularly when it is part of a larger assembly like a polymer, a supramolecular gel, or a supported catalyst.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials. For instance, in a study of a supramolecular gel formed from a quinoline-naphthalene derivative, SEM was used to characterize the gel's fibrous network structure. nih.gov Similarly, SEM could be employed to study the surface of a catalyst where a derivative of this compound is immobilized, revealing details about particle size, shape, and distribution.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the analysis of the internal structure of materials. TEM can visualize the dispersion of catalytic nanoparticles on a support or reveal the nanoscale morphology of a polymer film incorporating tetrahydroquinoline derivatives. nih.gov High-resolution TEM (HR-TEM) can even provide atomic-scale images of crystalline structures.

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. It can be used to create high-resolution, Z-contrast images where the brightness is related to the atomic number of the elements. youtube.com This is particularly useful for identifying heavy atoms (like metals in a catalyst) within a lighter organic matrix. youtube.com When coupled with techniques like Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), STEM enables elemental mapping at the nanoscale, providing a detailed chemical analysis of the material's microstructure. youtube.com

Other Specialized Characterization Techniques for Chemical and Electronic States

Mössbauer Spectroscopy for Catalytic Center Analysis

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, most commonly iron-57 (B1207913) (⁵⁷Fe). While not directly applicable to this compound itself, it is a powerful tool for analyzing catalytic centers in materials where this compound or its derivatives act as ligands for a Mössbauer-active metal, such as iron.

In the context of Fe-N-C (iron-nitrogen-carbon) catalysts, which are relevant to the study of nitrogen-containing heterocycles in catalysis, Mössbauer spectroscopy provides detailed information about the oxidation state, spin state, and coordination geometry of the iron atoms. osti.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). osti.gov These parameters are highly sensitive to the electronic environment of the iron nucleus.

For example, if a derivative of this compound were to coordinate with iron to form a catalytic site, Mössbauer spectroscopy could distinguish between different iron species, such as low-spin Fe(II), high-spin Fe(III), or iron carbides. osti.gov By comparing the experimental Mössbauer parameters with theoretical calculations from Density Functional Theory (DFT), a detailed assignment of the spectroscopic signatures to specific FeNxCy moieties can be achieved. osti.gov This allows for a precise characterization of the active sites responsible for the catalytic activity.

Table 2: Illustrative Mössbauer Parameters for Iron Moieties in Fe-N-C Catalysts

| Iron Moiety | Oxidation State | Spin State | Quadrupole Splitting (ΔEQ) (mm·s⁻¹) |

|---|---|---|---|

| FeN₄C₁₂ | Fe(III) | High-spin | 0.6 - 1.3 |

| FeN₄C₁₂ | Fe(II) | Low-spin | > 1.7 |

Source: Adapted from studies on Fe-N-C catalysts. osti.gov

Optical and Electrochemical Characterization Methods

Optical and electrochemical methods are fundamental for understanding the electronic properties and redox behavior of this compound and its derivatives.

Optical Characterization:

UV-Visible Absorption Spectroscopy is used to study the electronic transitions within the molecule. The absorption bands of quinoline derivatives are typically located in the 350-450 nm range. researchgate.net The position and intensity of these bands are influenced by the substituents on the quinoline ring and the solvent polarity, providing insights into the molecule's electronic structure.

Fluorescence Spectroscopy measures the emission of light from the molecule after it has absorbed light. Many quinoline derivatives exhibit intense fluorescence. researchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment, making this technique useful for sensing applications. For example, a quinoline-based gel was shown to have its fluorescence "turned-off" in the presence of Fe³⁺ and Cu²⁺ ions. nih.gov

Electrochemical Characterization:

Cyclic Voltammetry (CV) is a key technique for investigating the redox properties of electroactive species. For tetrahydroquinoline derivatives, CV can be used to determine their oxidation and reduction potentials. Studies on related compounds show that they can undergo reversible or irreversible redox processes. researchgate.net The electrochemical behavior is strongly dependent on the substituents. For instance, electron-withdrawing groups make the compound easier to reduce. researchgate.net

Spectroelectrochemistry combines spectroscopy (e.g., UV-Vis) with electrochemistry. This technique allows for the in-situ characterization of species generated at different electrode potentials. It is particularly useful for studying the optical changes that occur during redox reactions, which is relevant for applications in electrochromic materials. researchgate.net Phthalocyanine-tetrahydroquinoline dyads, for example, have been studied for their electrochromic properties, where the material changes color in response to an applied voltage. researchgate.net

These methods are crucial for designing and understanding the performance of this compound derivatives in applications ranging from organic electronics to catalysis and sensing. researchgate.netrsc.org

Computational Chemistry and Theoretical Modeling of 7 Isopropyl 1,2,3,4 Tetrahydroquinoline

Molecular Docking and Ligand-Protein Interaction Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Isopropyl-1,2,3,4-tetrahydroquinoline, molecular docking simulations are employed to predict its binding affinity and interaction with various protein targets. These simulations are crucial in identifying potential biological targets and understanding the molecular basis of the ligand's activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy, often expressed in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction. For instance, studies on similar tetrahydroquinoline derivatives have shown significant binding affinities for various receptors. While specific docking studies on this compound are not extensively documented in publicly available literature, the binding affinities of analogous compounds can provide an illustrative example of the data generated.

Table 1: Illustrative Molecular Docking Data of Tetrahydroquinoline Analogs Against Various Protein Targets

| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Tetrahydroquinoline Analog 1 | HIV-1 Reverse Transcriptase (1FK9) | -8.5 | Lys101, Tyr181, Tyr188 |

| Tetrahydroquinoline Analog 2 | Estrogen Receptor Alpha (3ERT) | -9.2 | Arg394, Glu353, His524 |

| Tetrahydroquinoline Analog 3 | c-Jun N-terminal kinase (3PZE) | -7.9 | Met111, Lys55, Gln117 |

Note: This data is representative of typical findings for tetrahydroquinoline derivatives and not specific to this compound.

Ligand-protein interaction simulations further elucidate the nature of the binding, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. This information is invaluable for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity for the target protein.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of this compound within a protein's active site over time. These simulations model the movement of atoms and molecules, offering insights into the flexibility of the ligand and the protein, and the stability of their complex.

A typical MD simulation for a ligand-protein complex can run for nanoseconds to microseconds, tracking the trajectory of each atom. Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains in a stable conformation within the binding pocket. RMSF analysis reveals the flexibility of different parts of the protein and the ligand.

Table 2: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Parameter | Description | Typical Value for a Stable Complex |

|---|---|---|

| Simulation Time | Duration of the simulation | 100 ns |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions | < 2.0 Å |

| RMSF of Protein Backbone | Root-mean-square fluctuation of the protein's alpha-carbon atoms | Varies by residue, with active site residues showing lower fluctuation |

| Number of Hydrogen Bonds | Average number of hydrogen bonds between ligand and protein | 2-5 |

Note: These values are illustrative and would be specific to a particular this compound-protein complex.

By understanding the conformational flexibility and binding dynamics, researchers can better predict the biological activity of this compound and design more effective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound. These methods provide detailed information about the molecule's orbital energies, electron density distribution, and electrostatic potential.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of electron density and the molecular electrostatic potential map can predict the sites most susceptible to electrophilic or nucleophilic attack. For instance, a conformational analysis of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule has been performed using ab initio calculations to determine its most stable conformers. rsc.org

Table 3: Illustrative Quantum Chemical Properties of a Tetrahydroquinoline Derivative

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.5 D |

Note: This data is hypothetical for a tetrahydroquinoline derivative and serves for illustrative purposes.

These calculations are fundamental to understanding the intrinsic chemical properties of this compound, which in turn influences its biological activity and metabolic fate.

Prediction of Catalytic Reaction Pathways and Active Site Identification

Theoretical modeling can also be applied to predict the involvement of this compound in catalytic reactions, either as a catalyst itself or as a substrate. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, including transition states and intermediates.

Table 4: Example of Predicted Activation Energies for a Hypothetical Catalytic Step

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Substrate Binding | Formation of the catalyst-substrate complex | -5.2 |

| Transition State 1 | First energetic barrier to be overcome | 15.8 |

| Intermediate Formation | Formation of a stable intermediate | -2.5 |

| Transition State 2 | Second energetic barrier | 12.3 |

| Product Release | Dissociation of the product from the catalyst | 3.1 |

Note: This table illustrates the type of data generated from studies on catalytic reaction pathways and is not specific to this compound.

These predictive studies are instrumental in designing novel catalysts and optimizing reaction conditions for the synthesis of valuable chemical compounds.

In Silico Prediction of Pharmacokinetic Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. mdpi.com For this compound, various computational models can predict its pharmacokinetic profile, providing an early assessment of its drug-like properties.

These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). One of the most well-known sets of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. wikipedia.orgdrugbank.comlindushealth.com In silico tools like SwissADME can provide a comprehensive profile of a molecule's likely pharmacokinetic behavior. nih.gov

Table 5: Predicted Physicochemical and Pharmacokinetic Properties of a Tetrahydroquinoline Analog

| Property | Description | Predicted Value | Adherence to Lipinski's Rule of Five |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | 175.27 g/mol | Yes (<500) |

| logP (octanol/water) | Lipophilicity | 2.8 | Yes (<5) |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | 1 | Yes (<5) |

| Hydrogen Bond Acceptors | Number of N and O atoms | 1 | Yes (<10) |

| Gastrointestinal Absorption | Likelihood of absorption from the gut | High | - |

| Blood-Brain Barrier Permeant | Likelihood of crossing the blood-brain barrier | Yes | - |

| CYP2D6 Inhibitor | Potential to inhibit the CYP2D6 enzyme | Yes | - |

Note: The values for molecular weight and the number of hydrogen bond donors/acceptors are for the parent 1,2,3,4-tetrahydroquinoline. Other values are illustrative for a similar compound and not specific to the 7-isopropyl derivative.

These in silico predictions help in prioritizing compounds for further experimental testing and can guide chemical modifications to improve the pharmacokinetic profile of a potential drug candidate.

Investigational Biological Activities and Preclinical Therapeutic Potential

Modulation of Specific Receptor and Enzyme Targets

Scientific exploration into 7-Isopropyl-1,2,3,4-tetrahydroquinoline and related structures has unveiled a range of biological activities. The core chemical structure, 1,2,3,4-tetrahydroquinoline (B108954), serves as a versatile scaffold from which derivatives have been synthesized and tested for their ability to interact with key proteins involved in various disease pathways. The following subsections detail the specific receptor and enzyme targets that have been the focus of these preclinical investigations.

Retinoid Receptor Activation (RAR, RXR)

Currently, there is a lack of publicly available scientific literature detailing the specific activation or modulation of Retinoid Acid Receptors (RAR) or Retinoid X Receptors (RXR) by this compound.

N-Methyl-D-Aspartate Receptor (NMDAR) Potentiation

While the user's query specifies NMDAR potentiation, available research focuses on the binding affinity of related compounds. A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines, were assessed for their affinity to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor complex. nih.gov The (S)-configured derivative, featuring a 2-methylphenyl group at position 1 and a methyl group at position 8, demonstrated the highest affinity among the tested compounds. nih.gov This research highlights the potential for the broader tetrahydroisoquinoline scaffold to interact with the NMDAR, although this represents binding activity rather than potentiation.

Table 1: Affinity of a Tetrahydroisoquinoline Derivative for the NMDA Receptor Ion Channel Binding Site

| Compound | Configuration | Kᵢ (μM) |

|---|

Data sourced from PubMed. nih.gov

Phosphodiesterase (PDE) Inhibition

There is no publicly available scientific information indicating that this compound functions as an inhibitor of phosphodiesterase (PDE) enzymes.

G Protein-Coupled Estrogen Receptor (GPR30) Ligand Activity

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a target for tetrahydroquinoline-based compounds. researchgate.net GPER is a seven-transmembrane receptor that mediates estrogen signaling and is implicated in various physiological and pathological processes. nih.govnih.gov While specific data on the 7-isopropyl derivative is limited, the general tetrahydroquinoline scaffold is recognized in the literature as having the potential to interact with GPR30. researchgate.net The development of selective GPER agonists, such as G-1, and antagonists, like G15 and G36, underscores the tractability of this receptor for therapeutic targeting by novel chemical entities, though these specific ligands are not based on the simple tetrahydroquinoline scaffold. frontiersin.org

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Inverse Agonism

The most significant body of research for this class of compounds relates to the inhibition of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ). The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a novel core structure for the development of RORγ inverse agonists. nih.govresearchgate.net RORγt, an isoform of RORγ, is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases and certain cancers. nih.gov

Research has led to the identification of specific 1,2,3,4-tetrahydroquinoline derivatives that effectively inhibit RORγ transcriptional activity. nih.gov For instance, compounds designated XY039 and XY077 were shown to inhibit RORγ and demonstrated anti-proliferative activity in prostate cancer cell lines. nih.govresearchgate.net Furthermore, another derivative, (R)-D4, built on a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (B5112713) scaffold, showed oral bioavailability and efficacy in preclinical models of rheumatoid arthritis. scilit.com These findings establish the tetrahydroquinoline structure as a promising foundation for developing new RORγt inverse agonists. nih.govscilit.com

Table 2: Investigational RORγ Inverse Agonists Based on the 1,2,3,4-Tetrahydroquinoline Scaffold

| Compound | Scaffold | Investigational Indication |

|---|---|---|

| XY039 | 1,2,3,4-tetrahydroquinoline derivative | Prostate Cancer |

| XY077 | 1,2,3,4-tetrahydroquinoline derivative | Prostate Cancer |

Data sourced from Acta Pharmacologica Sinica and Scilit. nih.govresearchgate.netscilit.com

Nitric Oxide Synthase (NOS) Inhibition (nNOS, eNOS)

There is no scientific evidence in the public domain to suggest that this compound acts as an inhibitor of neuronal nitric oxide synthase (nNOS) or endothelial nitric oxide synthase (eNOS).

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The inhibition of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) represents a key strategy in anticancer drug development. DHFR is crucial for the synthesis of nucleotides and amino acids, while CDK2 is a key regulator of the cell cycle. nih.govnih.gov Although direct studies on this compound were not identified, research into related tetrahydroisoquinoline (THIQ) structures has shown significant potential.

A study focused on novel 5,6,7,8-tetrahydroisoquinolines revealed compounds with potent inhibitory effects on both enzymes. For instance, one synthesized THIQ derivative, compound 8d , was identified as a significant DHFR inhibitor with an IC₅₀ value of 0.199 µM, comparable to the standard drug Methotrexate (IC₅₀ of 0.131 µM). nih.govresearchgate.net In the same study, another derivative, compound 7e , emerged as a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM, outperforming the control drug Roscovitine (IC₅₀ of 0.380 µM). nih.govresearchgate.net These findings underscore the potential of the core tetrahydro-heterocyclic scaffold as a basis for developing dual inhibitors for cancer therapy.

Table 1: Inhibitory Activity of Representative Tetrahydroisoquinoline Derivatives against DHFR and CDK2

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 8d | DHFR | 0.199 | Methotrexate | 0.131 |

This table presents data for substituted tetrahydroisoquinoline derivatives to illustrate the potential of the general scaffold, not for this compound itself. nih.govresearchgate.net

Opioid Receptor Antagonism (e.g., κ-opioid receptor)

The kappa (κ) opioid receptor has been identified as a therapeutic target for mood and substance abuse disorders. nih.gov The tetrahydroisoquinoline framework is a key structural feature in the development of potent and selective κ-opioid receptor (KOR) antagonists. nih.govrti.org

Research has led to the development of highly potent and selective KOR antagonists based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide (B46738) structure. nih.govnih.gov For example, a lead compound in one study demonstrated a Kₑ value of 0.14 nM at the κ receptor and exhibited 1730-fold and 4570-fold selectivity over the μ and δ opioid receptors, respectively. nih.gov Further structure-activity relationship (SAR) studies identified a series of analogues with Kₑ values ranging from 0.058 to 0.64 nM, all acting as pure opioid receptor antagonists with no agonist activity. nih.gov These compounds also showed favorable physicochemical properties for brain penetration, suggesting their potential for treating central nervous system disorders. nih.gov

Broad Spectrum Bioactivity Profiling in Preclinical Models

Antiparasitic Efficacy

The tetrahydroquinoline scaffold is a recognized starting point for the development of novel antiparasitic agents, particularly antimalarials. The need for new treatments is driven by resistance to existing therapies. nih.gov

One tetrahydroquinoline hit from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV692140, was found to be active against multiple life-cycle stages of Plasmodium parasites. nih.gov The mode of resistance for this compound was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel target for antimalarial drugs. nih.gov A subsequent chemistry program focusing on this structural motif led to the identification of an analog with a 30-fold improvement in potency against the asexual blood stage of the parasite. nih.gov Other studies have also highlighted the broad antiparasitic potential of the tetrahydroquinoline and tetrahydroisoquinoline nucleus against parasites like Leishmania donovani and Trypanosoma cruzi. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Compounds containing the tetrahydroquinoline and tetrahydroisoquinoline core have been investigated for their anti-inflammatory properties. nih.govresearchgate.net For example, a study on a 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated pronounced anti-inflammatory activity in a model of acute inflammatory arthritis. researchgate.net At a specific dose, this compound showed an effect 3.3 times greater than that of the standard anti-inflammatory drug diclofenac (B195802) sodium. researchgate.net The isoquinoline (B145761) ring is present in many natural alkaloids known to possess a wide range of pharmacological activities, including anti-inflammatory effects. mdpi.com

Antioxidant Properties

Tetrahydroquinoline derivatives have demonstrated significant potential as antioxidant agents. mdpi.comresearchgate.net These compounds are effective free radical scavengers, a property linked to the prevention of degenerative diseases associated with oxidative stress. nih.gov

The antioxidant capacity of various THQ derivatives has been evaluated using multiple in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.comnih.gov In one study, newly synthesized THQs showed exceptional activity in the ABTS assay, with EC₅₀ values below 10 µg/mL, significantly outperforming the ascorbic acid control (EC₅₀ = 35 µg/mL). mdpi.com The primary mechanism for this radical-scavenging activity is suggested to be single electron transfer (SET). mdpi.com Another investigation into polysubstituted THQs noted a high stoichiometric coefficient of inhibition, suggesting that the antioxidant molecule is regenerated during the process of chain termination, which contributes to their high antioxidant capacity. bohrium.com

Table 2: Antioxidant Activity of Representative Tetrahydroquinoline Derivatives

| Assay | Representative THQ Derivative | EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |

|---|---|---|---|---|

| ABTS | Fatty 2-substituted PHQ | 2.11–4.69 | Vitamin E | 1.19–5.88 |

| ABTS | Fatty 2-substituted PHQ | 2.11–4.69 | BHT | 1.98–6.47 |

*Converted from IC₅₀ values for comparison. This table presents data for various substituted tetrahydroquinoline derivatives to illustrate the potential of the general scaffold. researchgate.netnih.gov

Antiviral Activity (e.g., against Human Coronaviruses)

The quinoline (B57606) core is a well-known feature of several antimalarial drugs, such as chloroquine (B1663885) and hydroxychloroquine, which were also investigated for their antiviral properties. malariaworld.org This has spurred research into related heterocyclic structures, including tetrahydroisoquinolines, as potential antiviral agents. nih.govnih.gov

Studies have shown that quinoline analogues can exhibit broad anti-coronavirus activity in vitro against alpha- and beta-coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org More specifically, novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline (B50084) structure have been synthesized and shown to effectively suppress authentic SARS-CoV-2 replication in cell cultures. One such compound, trans-1 , demonstrated potent activity in human lung cells (EC₅₀ = 2.78 µM), outperforming chloroquine in the same assay (EC₅₀ = 44.90 µM). nih.govnih.gov The mechanism of action for this compound appeared to differ from that of chloroquine, as it primarily inhibited the post-entry stage of viral replication. nih.gov

An article on the chemical compound “this compound” cannot be generated based on the provided outline.

A thorough review of available scientific literature and databases has revealed no specific research data regarding the investigational biological activities of this compound. The requested topics—including its neurobiological interactions, cardiovascular effects, molecular mechanisms, and metabolic transformations—are not documented for this specific compound.

While research exists for the broader classes of compounds such as tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines, these findings are not directly applicable to this compound. Adhering to the strict requirement to focus solely on the specified compound prevents the inclusion of data from these related but distinct chemical entities. Consequently, without specific data, the generation of a scientifically accurate and informative article as per the user's instructions is not possible.

Applications Beyond Direct Pharmaceutical Agents

Development of Molecular Probes for Biological Systems and Assays

The development of fluorescent molecular probes is crucial for visualizing and understanding complex biological processes. While direct studies on 7-isopropyl-1,2,3,4-tetrahydroquinoline as a molecular probe are not extensively documented, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives serves as a versatile scaffold for creating such tools. A notable strategy involves the modification of biologically active molecules to render them fluorescent, enabling the tracking of their distribution and interaction within cellular systems.

For instance, a general approach involves the introduction of a fluorophore onto a parent compound. An example of this strategy is the conversion of a quinoline-based anticancer agent into a fluorescent dye by the addition of a dimethylamino group. nih.gov This modification allows for the visualization of the compound's accumulation in specific cellular organelles, such as the endoplasmic reticulum, providing insights into its mechanism of action. nih.gov This principle could be applied to this compound to develop probes for studying biological targets with which it or its derivatives might interact. The inherent fluorescence of the quinoline ring system, which can be modulated by substituents like the isopropyl group, provides a foundational element for the rational design of such molecular probes.

Functional Materials Development

The unique photophysical properties of the tetrahydroquinoline nucleus have led to its incorporation into various functional materials, including laser dyes and fluorescent materials. Furthermore, the planar aromatic portion of the molecule suggests its potential use in the development of intercalation compounds.

The synthesis of efficient and photochemically stable laser dyes is an area of significant research. Certain derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as valuable precursors for a class of rhodamine dyes. Specifically, 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) is a key intermediate in the synthesis of laser dyes that lase in the 540 to 570 nm wavelength range. google.com The general structure of these dyes involves the condensation of the 7-hydroxy-tetrahydroquinoline moiety with other reagents to form the complex polycyclic aromatic structure characteristic of rhodamine dyes. google.com

While the direct use of this compound in this specific context is not explicitly detailed, the underlying chemistry suggests that 7-substituted tetrahydroquinolines are a versatile class of precursors for laser dyes. The nature of the substituent at the 7-position can influence the photophysical properties of the final dye, such as its absorption and emission wavelengths, quantum yield, and photostability. Therefore, the isopropyl group in this compound could potentially be used to fine-tune the properties of novel laser dyes.

| Precursor Compound | Class of Laser Dye | Lasing Wavelength Range | Reference |

| 7-hydroxy-1,2,3,4-tetrahydroquinoline | Rhodamine | 540-570 nm | google.com |

The tetrahydroquinoline scaffold is a component in the design of novel fluorophores. The inclusion of a tetrahydroquinoline ring as an electron-donating group in dicyanomethylenedihydrofuran (B1258393) (DCDHF)-based fluorophores has been shown to be an effective strategy for tailoring their photophysical properties. researchgate.net Annulating the donor amine within a tetrahydroquinoline ring and fusing it to the aromatic core of the fluorophore can lead to a bathochromic (red) shift in both absorption and emission spectra, accompanied by an increase in the fluorescence quantum yield. researchgate.net

The fluorescence characteristics of the parent compound, 1,2,3,4-tetrahydroquinoline, have been studied, revealing changes in its emission spectra based on solvent interactions and hydrogen bonding. researchgate.net The introduction of substituents, such as the isopropyl group at the 7-position, can further modify these properties. The fluorescence of quinoline derivatives is a subject of ongoing research, with studies on compounds like 5,7-diphenylquinoline and 2,5,7-triphenylquinoline demonstrating their potential as precursors for organic light-emitting diode (OLED) materials. mdpi.com

| Fluorophore System | Role of Tetrahydroquinoline | Effect on Photophysical Properties | Reference |

| Dicyanomethylenedihydrofuran (DCDHF) | Electron-donating group | Red-shift in absorption and emission, increased quantum yield | researchgate.net |

| Substituted Quinolines | Core structure | Potential for OLED applications | mdpi.com |

Intercalation is a process where a molecule inserts itself between the planar bases of DNA or into the layers of a host material. The planar aromatic portion of the quinoline ring makes it a candidate for such applications. Research into the development of DNA-intercalating agents for therapeutic purposes has explored derivatives of tetrahydrobenzo[h]quinoline. nih.govresearchgate.net These studies have shown that both saturated (tetrahydrobenzo[h]quinolines) and unsaturated (benzo[h]quinolines) derivatives can interact with DNA, with some compounds exhibiting significant cytotoxic activity against cancer cell lines. nih.gov

Computational docking studies have supported the hypothesis that these compounds can act as DNA-intercalating agents. nih.gov Although these studies focus on more complex polycyclic systems, the fundamental principle of the quinoline scaffold's ability to intercalate is demonstrated. The specific electronic and steric effects of the isopropyl group at the 7-position of 1,2,3,4-tetrahydroquinoline could influence its potential as an intercalating agent in various material science applications beyond biology, such as in the modification of layered materials.

| Compound Class | Application | Mechanism | Reference |

| Tetrahydrobenzo[h]quinoline derivatives | Antitumor agents | DNA intercalation | nih.govresearchgate.net |

Applications in Agrochemical and Related Industries

The biological activity of tetrahydroquinoline derivatives is not limited to pharmaceuticals; it also extends to the agrochemical sector. A number of 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their pesticidal activity. scilit.com This suggests that the tetrahydroquinoline scaffold can be a valuable starting point for the development of new crop protection agents.

Furthermore, the synthesis of alkylated heterocyclic compounds, a category that includes derivatives of this compound, is of interest for their potential use as recyclable agrochemicals. The development of sustainable agricultural practices is a growing area of research, and the design of effective and environmentally benign agrochemicals is a key component of this effort. The specific properties imparted by the isopropyl group and the tetrahydroquinoline core could be leveraged to create novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

Future Directions and Research Gaps in 7 Isopropyl 1,2,3,4 Tetrahydroquinoline Research

Innovation in Synthetic Methodologies for Enhanced Efficiency and Diversity

The continued advancement in the synthesis of 7-Isopropyl-1,2,3,4-tetrahydroquinoline is crucial for enabling comprehensive biological evaluation and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While classical methods for tetrahydroquinoline synthesis exist, future research will likely focus on the development of more efficient, sustainable, and diversity-oriented strategies.

Key Areas for Innovation:

Catalytic Systems: The exploration of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, holds the potential to improve reaction efficiency and reduce environmental impact. For instance, the application of manganese PN3 pincer catalysts in borrowing hydrogen methodologies presents an atom-economical pathway for tetrahydroquinoline synthesis. researchgate.net Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation is another promising avenue for achieving high yields and enantioselectivities. scispace.com

Diversity-Oriented Synthesis (DOS): To rapidly generate a wide array of this compound analogs with varied substitution patterns, diversity-oriented synthesis strategies are paramount. researchgate.netmdpi.com These approaches, often employing multicomponent reactions like the aza-Diels-Alder reaction, can efficiently produce complex molecular architectures from simple starting materials. researchgate.netmdpi.com The use of solid-phase synthesis can further streamline the purification process and enable high-throughput library generation. nih.gov

Green Chemistry Approaches: A significant research gap exists in the application of green chemistry principles to the synthesis of 7-substituted tetrahydroquinolines. Future methodologies should aim to utilize environmentally benign solvents, reduce energy consumption, and employ recyclable catalysts. The use of acidic ionic liquids as catalysts, for example, offers a more sustainable alternative to traditional acid catalysts.

A comparative overview of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

| Catalytic Methods | High efficiency, selectivity, and potential for asymmetric synthesis. researchgate.netscispace.com | Adaptable for the introduction of the isopropyl group at the 7-position through appropriately substituted starting materials. |

| Diversity-Oriented Synthesis | Rapid generation of diverse compound libraries for SAR studies. researchgate.netmdpi.com | Enables the exploration of a wide chemical space around the this compound core. |

| Green Chemistry | Reduced environmental impact and increased sustainability. | Development of eco-friendly protocols for large-scale synthesis. |

| Domino Reactions | Increased synthetic efficiency and atom economy. derpharmachemica.com | Streamlining the construction of the core tetrahydroquinoline ring system. |

Deeper Elucidation of Complex Biological Mechanisms and Selectivity

A significant research gap lies in the detailed understanding of the biological mechanisms of action and the molecular targets of this compound. While the broader tetrahydroquinoline class exhibits a wide range of biological activities, the specific influence of the 7-isopropyl substituent on target binding and selectivity is not well-defined.

Future research should focus on:

Target Identification: Employing modern chemical biology techniques to identify the specific protein targets of this compound is a primary objective. Label-free methods and affinity-based proteomics can be utilized to pull down binding partners from cell lysates.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the this compound scaffold affect biological activity and selectivity. Studies on related 7-substituted 4-aminoquinolines have shown that the nature of the substituent at the 7-position is critical for antiplasmodial activity, with iodo and bromo groups showing comparable activity to chloro, while fluoro, trifluoromethyl, and methoxy (B1213986) groups were less active. mdpi.com Similarly, in tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the linking group at the 7-position was found to be important for target binding. nih.gov

Mechanism of Action Studies: Once primary targets are identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism by which this compound exerts its biological effects. This includes investigating its impact on signaling pathways, enzyme kinetics, and cellular processes.

Selectivity Profiling: To assess the therapeutic potential and minimize off-target effects, comprehensive selectivity profiling against a panel of related and unrelated biological targets is essential. This will help in understanding the compound's specificity and potential for side effects.

Exploration of Novel Therapeutic Avenues and Target Identification

The diverse biological activities reported for the tetrahydroquinoline scaffold suggest that this compound could have therapeutic applications in a variety of diseases. A key area for future research is the systematic exploration of its potential in different therapeutic areas and the identification of novel molecular targets.

Promising Therapeutic Areas:

Oncology: Tetrahydroquinoline derivatives have shown promise as anticancer agents by targeting key signaling pathways. For instance, some derivatives have been identified as inhibitors of mTOR and NF-κB, both of which are crucial for cancer cell growth and survival. nih.govresearchgate.net Future studies should investigate the potential of this compound to modulate these and other cancer-related pathways.

Neurodegenerative Diseases: There is emerging evidence for the neuroprotective effects of tetrahydroquinoline derivatives. For example, a trimethyl-substituted tetrahydroquinoline has demonstrated neuroprotective properties in an experimental model of Parkinson's disease. nuph.edu.ua Given the lipophilic nature of the isopropyl group, which may enhance blood-brain barrier penetration, investigating the neuroprotective potential of this compound is a compelling research direction.

Infectious Diseases: The quinoline (B57606) core is a well-established pharmacophore in antimalarial and antibacterial drugs. The observation that 7-substituted analogs can exhibit potent antiplasmodial activity suggests that this compound and its derivatives could be explored as novel anti-infective agents. mdpi.com

The identification of specific molecular targets is fundamental to understanding the therapeutic potential of this compound. Modern drug discovery relies on a variety of techniques for target deconvolution, as outlined in the table below.

| Target Identification Method | Description | Applicability to this compound |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from a cell lysate. | Requires chemical modification of the compound, which may alter its binding properties. |

| Label-Free Methods | Techniques such as drug affinity responsive target stability (DARTS) and thermal proteome profiling (TPP) identify target proteins based on changes in their stability upon ligand binding. | Does not require modification of the compound, preserving its native binding characteristics. |

| Genetic Approaches | Genetic screens in model organisms can identify genes that modulate sensitivity to the compound, thereby pointing to its target or pathway. | Can provide valuable insights into the compound's mechanism of action in a biological context. |

| Computational Prediction | In silico methods can predict potential targets based on the compound's structure and comparison to databases of known ligands. | A rapid and cost-effective initial step to generate hypotheses for experimental validation. |

Advanced Computational Integration for Predictive Modeling and Design

The integration of advanced computational methods into the research and development of this compound can significantly accelerate the drug discovery process. In silico tools can be employed for predictive modeling, virtual screening, and the rational design of new analogs with improved properties.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.netnih.gov Such models can provide valuable insights into the key structural requirements for potency and can be used to predict the activity of newly designed compounds. researchgate.netnih.gov

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. scispace.com This information is crucial for understanding the molecular basis of its activity and for designing modifications that can enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its target protein over time. nih.gov This can help to assess the stability of the ligand-protein complex and to identify key residues involved in the binding.

Virtual Screening: Once a validated QSAR model or a reliable docking protocol is established, it can be used to screen large virtual libraries of compounds to identify new potential hits with the desired activity profile. nih.gov

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs at an early stage of the drug discovery process. mdpi.com This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development.

Q & A

Basic Research Questions

Q. How can the synthesis of 7-isopropyl-1,2,3,4-tetrahydroquinoline be optimized to account for substituent effects on the tetrahydroquinoline core?

- Methodological Answer : Substituent position and steric/electronic properties significantly influence reaction pathways. For example, the isopropyl group at position 7 may require regioselective protection/deprotection strategies during synthesis. Cyclization methods (e.g., acid-catalyzed Pictet-Spengler reactions) should be adjusted based on steric hindrance from substituents. Solvent polarity and temperature must be optimized to favor intramolecular cyclization over side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR can resolve regiochemical ambiguities, particularly distinguishing between isopropyl group orientations at position 7. NOESY/ROESY experiments help confirm spatial arrangements.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, while tandem MS (MS/MS) identifies fragmentation patterns unique to the isopropyl-substituted core.

- X-ray Crystallography : Critical for unambiguous structural determination, especially when stereochemical conflicts arise .

Q. How can researchers design in vitro assays to evaluate the biological activity of 7-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer :

- Target Selection : Prioritize assays based on structural analogs (e.g., tetrahydroquinolines with known antimicrobial or kinase-inhibitory activity).

- Cell-Based Assays : Use HEK293 or HeLa cells for cytotoxicity profiling. Dose-response curves (IC values) should be generated with controls for solvent effects.

- Enzyme Inhibition : Employ fluorescence-based or radiometric assays (e.g., for acetylcholinesterase or cytochrome P450 enzymes) .

Advanced Research Questions

Q. What advanced synthetic strategies enable functionalization of 7-isopropyl-tetrahydroquinoline at positions 2 and 3?

- Methodological Answer :

- Transition Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl group introduction at position 2.

- Electrophilic Aromatic Substitution : Nitration or sulfonation at position 3 requires directing group strategies (e.g., temporary methoxy groups).

- Pummerer Cyclization : For constructing fused-ring systems, as demonstrated in 4-aryl-2-methyl-tetrahydroisoquinoline syntheses .

Q. How can computational methods resolve contradictions in reported reaction mechanisms for tetrahydroquinoline derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states to compare energy barriers for competing pathways (e.g., [1,5]-hydride shifts vs. radical intermediates).

- MD Simulations : Predict solvent effects on reaction outcomes (e.g., polar aprotic solvents stabilizing zwitterionic intermediates).

- Docking Studies : Clarify regioselectivity in enzymatic transformations (e.g., cytochrome-mediated oxidations) .

Q. What analytical approaches address discrepancies in biological activity data between mono- and bifunctional tetrahydroquinolines?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., replace isopropyl with cyclopropyl) to isolate contributions of hydrophobicity/steric effects.

- Microscopy & Flow Cytometry : Quantify cellular uptake differences using fluorescently tagged derivatives.

- Metabolomics : LC-MS-based profiling to identify off-target interactions in bifunctional analogs .

Q. How can stability studies inform storage and handling protocols for 7-isopropyl-tetrahydroquinoline derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Stability Testing : Expose compounds to elevated humidity (40°C/75% RH) for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity : UV-VIS spectroscopy to assess photolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.